molecular formula C16H24N2O2 B5400187 3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine

3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine

Cat. No. B5400187
M. Wt: 276.37 g/mol
InChI Key: YULZVFDSUQELDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine, commonly known as THFM-Pyridine, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of THFM-Pyridine is not fully understood. However, studies have suggested that it may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. THFM-Pyridine has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
THFM-Pyridine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic properties, THFM-Pyridine has also been shown to possess antioxidant activity, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of THFM-Pyridine is its potent antitumor activity against a range of cancer cell lines. Additionally, THFM-Pyridine has been shown to possess a favorable toxicity profile, making it a potential candidate for further development as a drug. However, one of the limitations of THFM-Pyridine is its relatively low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on THFM-Pyridine. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of THFM-Pyridine and to identify potential molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of THFM-Pyridine in humans.

Synthesis Methods

The synthesis of THFM-Pyridine involves the reaction of 1-(tetrahydro-3-furanylmethyl)-4-piperidinol with 3-bromomethylpyridine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product.

Scientific Research Applications

THFM-Pyridine has been extensively studied for its potential use as a drug candidate in the treatment of various diseases. Recent studies have shown that THFM-Pyridine exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, THFM-Pyridine has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

3-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]oxymethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-14(10-17-6-1)13-20-16-3-7-18(8-4-16)11-15-5-9-19-12-15/h1-2,6,10,15-16H,3-5,7-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULZVFDSUQELDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CN=CC=C2)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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